2-Chloro-N,N,2-triphenylacetamide
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Overview
Description
2-Chloro-N,N,2-triphenylacetamide is an organic compound with the molecular formula C20H16ClNO and a molecular weight of 321.81 g/mol . It is characterized by the presence of a chloro group and three phenyl groups attached to an acetamide moiety. This compound is typically found as a white to yellow solid and is used in various chemical and pharmaceutical applications.
Scientific Research Applications
2-Chloro-N,N,2-triphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
2-Chloro-N,N,2-triphenylacetamide is corrosive . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
If you’re working in a research setting, you might consider experimental approaches to uncover this information. Techniques could include biochemical assays to identify targets, cell-based assays to understand the mode of action, and animal studies to determine pharmacokinetics.
Please consult with a healthcare professional or a researcher for more information. They might have access to more resources or databases that could provide more information about this compound.
It’s also important to note that it has hazard statements H302 and H314, which means it’s harmful if swallowed and causes severe skin burns and eye damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N,2-triphenylacetamide can be achieved through several methods. One common approach involves the reaction of triphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process begins with the chlorination of triphenylacetic acid, followed by the amide formation step. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N,2-triphenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding quinones.
Reduction Reactions: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted amides or thioamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: Similar structure but with only one phenyl group.
N,N-Diphenylacetamide: Lacks the chloro group but has two phenyl groups.
2-Chloro-N,N-diphenylacetamide: Contains two phenyl groups and a chloro group.
Uniqueness
2-Chloro-N,N,2-triphenylacetamide is unique due to the presence of three phenyl groups, which enhance its hydrophobic interactions and binding affinity. The chloro group also provides a reactive site for further chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-N,N,2-triphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-19(16-10-4-1-5-11-16)20(23)22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEVSHYOKVZZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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